molecular formula C11H15NO3 B1308953 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid CAS No. 883542-33-4

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

货号: B1308953
CAS 编号: 883542-33-4
分子量: 209.24 g/mol
InChI 键: WFDYISHJAUCVRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is systematically named based on its parent structures: a piperidine ring substituted at position 3 with a carboxylic acid group and a furan-2-ylmethyl substituent at position 1. The IUPAC name explicitly identifies the furan ring’s substitution pattern (2-ylmethyl), the piperidine’s numbering, and the carboxylic acid’s position. The compound lacks defined stereocenters, as indicated by the absence of stereodescriptors in its structural data.

This absence of stereocenters eliminates the possibility of enantiomers or diastereomers. The furan ring’s planar structure and the piperidine’s saturated six-membered ring further restrict isomerism. No geometric isomerism is possible due to the single bond between the furan-2-ylmethyl group and the piperidine nitrogen.

Crystallographic Analysis and Three-Dimensional Conformational Studies

No crystallographic data or X-ray diffraction studies are reported in the available literature for this compound. This gap limits insights into its precise three-dimensional conformation, hydrogen-bonding patterns, or molecular packing. The hydrochloride salt form (CAS 1185301-31-8) is more commonly referenced in commercial catalogs but lacks structural validation.

Theoretical models suggest the piperidine ring adopts a chair conformation, with the furan-2-ylmethyl group positioned equatorially to minimize steric strain. The carboxylic acid group likely engages in intramolecular hydrogen bonding with the piperidine’s nitrogen under certain conditions, though experimental confirmation is absent.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of this compound would exhibit distinct signals:

  • Furan protons : Two doublets (J ≈ 3 Hz) corresponding to the H-3 and H-4 positions of the furan ring.
  • Piperidine protons : A multiplet for the equatorial protons (δ 1.5–2.0 ppm) and a singlet for the axial protons (δ 3.0–3.5 ppm).
  • Carboxylic acid proton : A broad singlet (δ 10–12 ppm) in DMSO-d6, absent in deuterated chloroform.
Infrared (IR) Spectroscopy

Key absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
O-H (carboxylic acid) 2500–3000 (broad) O-H stretching
C=O (carboxylic acid) ~1700 C=O stretching
C-O-C (furan) ~1250 Symmetric stretching
C=C (furan) ~1600 Aromatic ring vibrations
Mass Spectrometry (MS)

The molecular ion peak (M⁺) for the free acid (C₁₁H₁₅NO₃) is expected at m/z 209.10. Fragmentation patterns would reflect cleavage at the piperidine-furan bond, yielding ions corresponding to the furan-2-ylmethyl fragment (m/z 97) and the piperidine-3-carboxylic acid moiety (m/z 112).

Tautomeric and Prototropic Behavior in Solution

This compound exists predominantly in its carboxylic acid form under physiological conditions. In basic media, deprotonation occurs to form the carboxylate anion, which is stabilized by resonance. The piperidine nitrogen may act as a weak base, but its pKa (unreported) likely exceeds 10, limiting protonation in aqueous solutions.

No tautomerism is observed due to the absence of keto-enol or enamine-like functional groups. The furan ring’s aromaticity and electron-withdrawing carboxylic acid group further stabilize the structure against tautomerization.

属性

IUPAC Name

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDYISHJAUCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of Furan-2-ylmethyl Precursors

Furan derivatives are commonly prepared or functionalized through:

  • Condensation of furan-2-carbaldehyde (furfural) with malonic acid to yield furan-2-ylacetic acid derivatives, which can be further esterified or reduced to the corresponding alcohols or halides for substitution reactions.
  • Direct substitution reactions on furan rings or their derivatives to introduce carboxyl or other functional groups, often using oxidizing agents or catalytic methods.

Piperidine-3-carboxylic Acid Synthesis

Piperidine-3-carboxylic acid can be synthesized via:

  • Cyclization of amino acid precursors or via ring closure reactions involving substituted amino acids.
  • Functional group transformations on piperidine rings, including selective carboxylation at the 3-position.

Coupling of Furan-2-ylmethyl to Piperidine Nitrogen

The key step involves attaching the furan-2-ylmethyl group to the nitrogen of piperidine-3-carboxylic acid:

  • Alkylation of the piperidine nitrogen with furan-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • Use of coupling reagents such as carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of activators like 1-hydroxybenzotriazole to facilitate amide bond formation when starting from carboxylic acid derivatives.
  • Protection and deprotection strategies for the piperidine nitrogen or carboxylic acid group to improve selectivity and yield, using protecting groups such as t-butyloxycarbonyl (Boc), trifluoroacetyl, or benzyloxycarbonyl, followed by acid, base, or catalytic hydrogenolysis deprotection.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Furan-2-ylmethyl halide synthesis Bromination or chlorination of furan-2-ylmethanol or related precursors DMF or dichloromethane Room temperature to reflux 70-90 Halide formation for subsequent nucleophilic substitution
Piperidine-3-carboxylic acid preparation Cyclization or functionalization of amino acid precursors Various Variable 60-85 Established synthetic routes for piperidine carboxylic acids
N-Alkylation of piperidine nitrogen Furan-2-ylmethyl halide, K2CO3 base DMF Room temperature to 60°C 75-95 Alkylation under inert atmosphere; reaction time 16 h typical
Amide coupling (alternative) Carbodiimide coupling reagent, HOBt activator DMF Room temperature 80-90 Used when coupling carboxylic acid derivatives; requires protection/deprotection steps
  • The alkylation step is sensitive to reaction conditions; polar aprotic solvents like DMF enhance nucleophilicity and yield.
  • Protection of the piperidine nitrogen improves selectivity and prevents side reactions during coupling.
  • Use of coupling reagents such as carbodiimides with activators allows for mild reaction conditions and high regioselectivity in amide bond formation.
  • Purification typically involves column chromatography on silica gel with gradients of ethyl acetate in pentane or similar eluents to achieve >98% purity.
  • Alternative synthetic routes involving condensation of furan-2-carbaldehyde derivatives with malonic acid or related compounds provide access to furan-substituted acids that can be further elaborated.

The preparation of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid involves multi-step synthesis combining furan chemistry and piperidine functionalization. Key methods include:

  • Synthesis of furan-2-ylmethyl halides or acid derivatives.
  • Preparation of piperidine-3-carboxylic acid cores.
  • Coupling via nucleophilic substitution or amide bond formation using carbodiimide chemistry.
  • Use of protecting groups and optimized reaction conditions to maximize yield and purity.

These methods are supported by diverse research findings emphasizing regioselectivity, reaction efficiency, and product purity, making them authoritative approaches for the synthesis of this compound.

化学反应分析

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Pharmacological Potential
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid has been investigated for its role as a scaffold in drug discovery. Its structural features allow for modifications that can enhance biological activity. Notably, derivatives of this compound have shown promise in treating conditions such as graft-versus-host disease (GVHD) through the inhibition of the ST2 receptor, which is implicated in inflammatory responses .

Case Study: Graft-versus-Host Disease
A study explored the structure-activity relationship (SAR) of various derivatives based on this compound, revealing that specific modifications could significantly improve their efficacy as ST2 inhibitors. The most effective compounds demonstrated a reduction in CD4+ and CD8+ T cell proliferation while promoting regulatory T cell expansion, indicating potential therapeutic benefits in GVHD management .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This has led to investigations into its use as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
1-(Furan-2-ylmethyl)piperidine derivative AMycobacterium tuberculosis5 μg/mL
1-(Furan-2-ylmethyl)piperidine derivative BStaphylococcus aureus10 μg/mL
1-(Furan-2-ylmethyl)piperidine derivative CEscherichia coli15 μg/mL

Anti-inflammatory Applications

The compound has also been characterized for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Effects
In a controlled study, animals treated with derivatives of this compound exhibited reduced inflammation markers compared to control groups. This suggests potential for therapeutic applications in chronic inflammatory conditions.

Materials Science

The unique structural characteristics of this compound make it a valuable component in the development of advanced materials and catalysts. Its ability to form stable complexes with metals can be utilized in catalysis for organic reactions.

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedEfficiency (%)
Aldol Reactions1-(Furan-2-ylmethyl)piperidine complex85%
Cross-Coupling ReactionsPalladium complex90%

作用机制

The mechanism of action of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by interacting with specific receptor sites, altering the receptor’s conformation and function. The molecular targets and pathways involved vary based on the specific biological system and application.

相似化合物的比较

Structural Comparison with Similar Compounds

The structural features of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid are compared below with analogous piperidine derivatives to highlight key differences in substituents, functional groups, and substitution patterns:

Table 1: Structural and Functional Group Comparisons

Compound Name Structural Features Key Differences from Target Compound
This compound Piperidine-3-carboxylic acid + furan-2-ylmethyl group at N-position Reference compound for comparison
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Furan-2-carbonyl group (instead of furan-2-ylmethyl) at N-position Carbonyl linker increases polarity and reduces lipophilicity
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid Furan-3-carbonyl group at N-position Altered furan substitution position affects steric interactions
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid Pyridin-3-ylmethyl group (nitrogen-containing aromatic ring) at N-position Enhanced hydrogen-bonding potential due to pyridine nitrogen
1-(2-Nitrophenyl)piperidine-3-carboxylic acid 2-Nitrophenyl group at N-position Nitro group increases electron-withdrawing effects and reactivity
Piperidine-3-carboxylic acid No substituent at N-position Baseline for assessing substituent effects on activity

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are influenced by its substituents:

  • Solubility : The furan-2-ylmethyl group enhances lipophilicity compared to carbonyl-linked analogs (e.g., 1-(Furan-2-carbonyl)piperidine-3-carboxylic acid), while the carboxylic acid group improves water solubility .
  • Acidity : The pKa of the carboxylic acid group (≈4.5–5.0) is modulated by the electron-donating effects of the furan ring, slightly increasing acidity compared to unsubstituted piperidine-3-carboxylic acid .
  • Bioavailability : Methylenyl linkage (CH₂) in the furan-2-ylmethyl group improves membrane permeability relative to carbonyl-linked derivatives .

生物活性

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (CAS No. 883542-33-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring substituted with a furan moiety. The molecular formula is C11H15NO3C_{11}H_{15}NO_3 with a molecular weight of 209.24 g/mol. Its structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has been proposed that the compound may act as a modulator of certain receptors, influencing signaling pathways that are critical in inflammation and immune response.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Proliferation Assays : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, IC50 values were reported in the range of 10–50 µM against various cancer cell lines.

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of this compound involved several human cancer cell lines. The results indicated significant cytotoxicity, with specific IC50 values recorded:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The MIC values were established as follows:

PathogenMIC (µg/mL)
E. coli32
S. aureus16

These results highlight the potential use of this compound in developing new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (as in ) followed by furan-2-ylmethyl group coupling. Hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours, as in ) can yield the carboxylic acid. Purification via recrystallization or column chromatography is critical. Monitor reaction progress using TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H and 13C NMR to identify functional groups (e.g., furan protons at ~7.5 ppm, piperidine ring protons).
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state structure (as demonstrated for similar compounds in ).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • IR Spectroscopy : Validate carboxylic acid C=O stretching (~1700 cm⁻¹).

Q. What solvents are suitable for solubility testing of this compound?

  • Methodological Answer : Prioritize solvents based on logP values (e.g., logP ~0.28 for similar piperidine derivatives, ). Test polar aprotic solvents (DMSO, DMF) for dissolution in biological assays. For reactions, use dichloromethane or ethyl acetate (as in ). Pre-screen solubility via turbidity assays.

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be addressed?

  • Methodological Answer :

  • Catalyst Optimization : Use palladium-based catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand, ) to enhance coupling efficiency.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Temperature Control : Optimize reflux conditions (e.g., 40–100°C, ) to balance reaction rate and side-product formation.
  • Alternative Reagents : Explore EDCI/HOBt or DCC for carbodiimide-mediated couplings.

Q. How can researchers resolve contradictions between computational activity predictions and experimental bioassay results?

  • Methodological Answer :

  • Re-evaluate Computational Models : Adjust force fields (e.g., AMBER) or solvation models (implicit/explicit) in molecular docking studies.
  • Validate Purity : Use HPLC (≥95% purity threshold, ) to rule out impurities affecting bioactivity.
  • Secondary Assays : Confirm activity with orthogonal methods (e.g., Surface Plasmon Resonance [SPR] for binding affinity, Isothermal Titration Calorimetry [ITC] for thermodynamics).

Q. What strategies are recommended for handling toxicity data gaps in early-stage research?

  • Methodological Answer :

  • In Vitro Screening : Use cytotoxicity assays (e.g., MTT, Annexin V) on HEK293 or HepG2 cell lines.
  • Metabolic Stability Tests : Perform microsomal incubation (human/rat liver microsomes) to predict in vivo behavior.
  • Ecotoxicity Assessment : Refer to OECD guidelines if environmental impact is a concern (though data may be limited, as in ).

Q. How can stereochemical impurities be minimized during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective steps.
  • Crystallization : Leverize diastereomeric salt formation (e.g., tartaric acid derivatives) for purification.

Data Analysis and Optimization

Q. What statistical methods are suitable for interpreting inconsistent bioactivity data?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.
  • Multivariate Analysis : Use PCA or PLS to identify confounding variables (e.g., solvent effects, pH).

Q. How can reaction conditions be scaled up without compromising yield?

  • Methodological Answer :

  • Kinetic Profiling : Use calorimetry (RC1e) to monitor exothermicity and avoid thermal runaway.
  • Flow Chemistry : Transition batch reactions to continuous flow for better heat/mass transfer (applicable to steps in ).
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。